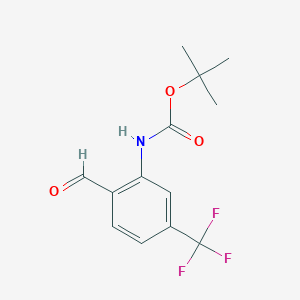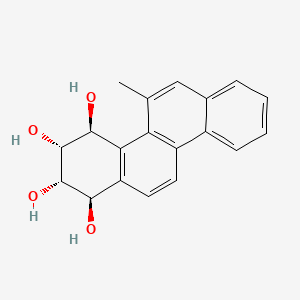
Calenduladiol 3-O-Myristate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The preparation of Calenduladiol 3-O-Myristate typically involves the esterification of calenduladiol with myristic acid. This reaction can be carried out using various catalysts and solvents to optimize yield and purity. Common methods include the use of acid chlorides or anhydrides in the presence of a base such as pyridine .
Industrial Production Methods: : On an industrial scale, the extraction of triterpenoid esters from Calendula officinalis is often achieved through supercritical fluid extraction (SFE). This method allows for the selective extraction of non-polar and polar compounds by adjusting the pressure, temperature, and solvent composition .
Análisis De Reacciones Químicas
Types of Reactions: : Calenduladiol 3-O-Myristate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically facilitated by specific reagents and conditions.
Common Reagents and Conditions: : For oxidation reactions, common reagents include potassium permanganate and chromium trioxide. Reduction reactions often utilize hydrogen gas in the presence of a palladium catalyst. Substitution reactions can be carried out using halogenating agents such as thionyl chloride .
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, Calenduladiol 3-O-Myristate is studied for its potential as a precursor in the synthesis of other bioactive compounds. Its unique structure makes it a valuable target for synthetic chemists .
Biology: : In biological research, this compound is investigated for its anti-inflammatory and antioxidant properties. Studies have shown that it can modulate various cellular pathways, making it a potential candidate for therapeutic applications .
Medicine: : In medicine, this compound is explored for its potential use in treating inflammatory conditions and skin disorders. Its ability to reduce inflammation and promote wound healing has been documented in several studies .
Industry: : In the industrial sector, this compound is used in the formulation of cosmetics and skincare products. Its natural origin and beneficial properties make it an attractive ingredient for various commercial applications .
Mecanismo De Acción
Molecular Targets and Pathways: : The mechanism of action of Calenduladiol 3-O-Myristate involves its interaction with specific molecular targets, such as enzymes and receptors involved in inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds: : Similar compounds include other triterpenoid esters such as faradiol-3-O-laurate, faradiol-3-O-palmitate, and maniladiol-3-O-myristate .
Uniqueness: : What sets Calenduladiol 3-O-Myristate apart is its specific esterification with myristic acid, which imparts unique pharmacological properties. Its efficacy in reducing inflammation and promoting skin health is particularly noteworthy .
Propiedades
Fórmula molecular |
C44H76O3 |
|---|---|
Peso molecular |
653.1 g/mol |
Nombre IUPAC |
[(1R,3aS,4S,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-4-hydroxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] tetradecanoate |
InChI |
InChI=1S/C44H76O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-38(46)47-37-26-28-41(6)34(40(37,4)5)25-29-43(8)35(41)23-22-33-39-32(31(2)3)24-27-42(39,7)36(45)30-44(33,43)9/h32-37,39,45H,2,10-30H2,1,3-9H3/t32-,33+,34-,35+,36-,37-,39+,41-,42+,43+,44+/m0/s1 |
Clave InChI |
IHCDDIKRSYLACI-NQQSPGLISA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](CC[C@@]5([C@H](C[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)O)C)C(=C)C)C |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(CCC5(C(CC4(C3(CCC2C1(C)C)C)C)O)C)C(=C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13445165.png)
![(2S,3S,6S)-3,4,5-trihydroxy-6-[[(8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13445173.png)
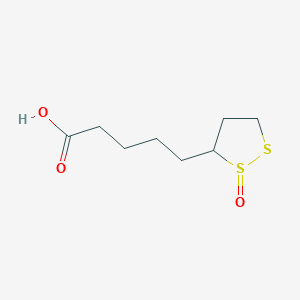
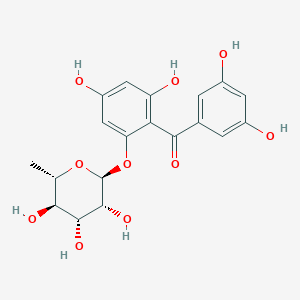
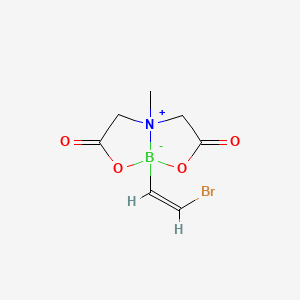
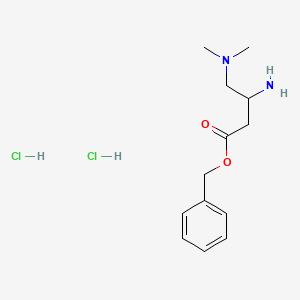
![[3,4,5-Triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B13445203.png)
![3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzo[b]furan-2-carboxamide](/img/structure/B13445206.png)
![3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid](/img/structure/B13445216.png)
![10-[ethoxy(phenylmethoxy)phosphoryl]-N-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]decanamide](/img/structure/B13445223.png)
